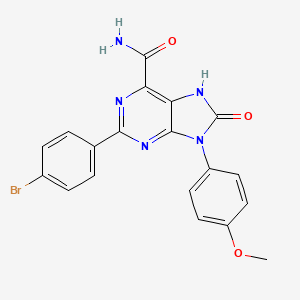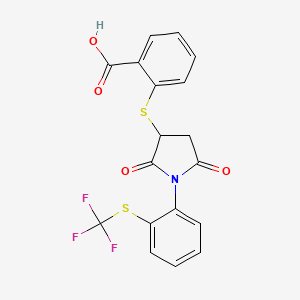![molecular formula C13H7N5O3S B2542277 N-(5-(furan-2-il)-1,3,4-oxadiazol-2-il)benzo[c][1,2,5]tiadiazol-5-carboxamida CAS No. 1203029-37-1](/img/structure/B2542277.png)
N-(5-(furan-2-il)-1,3,4-oxadiazol-2-il)benzo[c][1,2,5]tiadiazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H7N5O3S and its molecular weight is 313.29. The purity is usually 95%.
BenchChem offers high-quality N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del furano han ganado prominencia en la química medicinal debido a su notable eficacia terapéutica. Los investigadores han explorado compuestos que contienen furano como posibles agentes antibacterianos. Estos compuestos exhiben actividad contra bacterias gram-positivas y gram-negativas . El compuesto en cuestión puede contribuir al desarrollo de agentes antimicrobianos novedosos y efectivos.
Propiedades Antiúlcera
Los compuestos de furano, incluida nuestra molécula objetivo, han demostrado efectos antiúlcera. Estas propiedades los hacen relevantes en el tratamiento de trastornos gastrointestinales .
Efectos Antiinflamatorios y Analgésicos
Los compuestos que contienen furano exhiben actividades antiinflamatorias y analgésicas. Estas propiedades podrían aprovecharse para el control del dolor y las afecciones relacionadas con la inflamación .
Aplicaciones Antivirales y Antifúngicas
Los derivados del furano se han investigado por su potencial antiviral y antifúngico. Pueden desempeñar un papel en la lucha contra las infecciones virales y las enfermedades fúngicas .
Otros Usos Terapéuticos
Más allá de las aplicaciones mencionadas, los compuestos de furano se han explorado por sus efectos diuréticos, relajantes musculares, antiprotozoarios y ansiolíticos. Además, muestran promesa en el tratamiento del glaucoma, la hipertensión y las afecciones relacionadas con el envejecimiento .
Mecanismo De Acción
Target of Action
The compound contains a furan ring, an oxadiazole ring, and a benzothiadiazole ring. Compounds containing these structures have been studied for various biological activities. For example, furan derivatives have been found to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities . Oxadiazole derivatives have been reported to possess antibacterial, antifungal, and anti-tubercular activities . Benzothiadiazole derivatives have been used in photovoltaics and as fluorescent sensors .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it might affect. Based on the biological activities of similar compounds, it could potentially interact with enzymes or receptors involved in inflammatory responses, cell growth and proliferation, or microbial metabolism .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Based on the activities of similar compounds, potential effects could include inhibition of microbial growth, reduction of inflammation, or alteration of cell proliferation .
Análisis Bioquímico
Biochemical Properties
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with electron donor-acceptor systems, which are crucial in redox reactions and electron transport chains . Additionally, it may act as a potential inhibitor or activator of specific enzymes, thereby modulating metabolic pathways and cellular processes.
Cellular Effects
The effects of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Furthermore, it may alter cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide exerts its effects through various binding interactions with biomolecules. It can bind to specific enzyme active sites, either inhibiting or activating their function. Additionally, the compound may interact with transcription factors, influencing gene expression and subsequent protein synthesis . These interactions are critical for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the citric acid cycle . These interactions can lead to changes in energy production and overall cellular metabolism, highlighting the compound’s potential impact on metabolic health.
Transport and Distribution
The transport and distribution of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into mitochondria, where it can influence mitochondrial function and energy production . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is vital for comprehending its biochemical properties and potential therapeutic applications.
Propiedades
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O3S/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(21-13)10-2-1-5-20-10/h1-6H,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQVGVDUIWYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-imidazol-5-yl)methanone](/img/structure/B2542196.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2542200.png)


![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2542205.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B2542206.png)

![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2542209.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2542211.png)
![1-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2542212.png)



